(2S,3S)-2-(chloromethyl)-3-decyloxirane
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Overview
Description
(2S,3S)-2-(chloromethyl)-3-decyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its stereochemistry, with both the 2 and 3 positions being in the S configuration. The presence of a chloromethyl group and a decyl group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(chloromethyl)-3-decyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of (2S,3S)-2-(chloromethyl)-3-decen-1-ol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor technology allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(chloromethyl)-3-decyloxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Ring-Opening Reactions: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Ring-Opening Reactions: Products include diols and halohydrins.
Oxidation and Reduction: Products include ketones, carboxylic acids, and alcohols.
Scientific Research Applications
(2S,3S)-2-(chloromethyl)-3-decyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(chloromethyl)-3-decyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(chloromethyl)-3-decyloxirane: The enantiomer of the compound, with different stereochemistry.
(2S,3S)-2-(bromomethyl)-3-decyloxirane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
(2S,3S)-2-(chloromethyl)-3-octyloxirane: Similar structure but with an octyl group instead of a decyl group.
Uniqueness
(2S,3S)-2-(chloromethyl)-3-decyloxirane is unique due to its specific stereochemistry and the presence of both a chloromethyl and a decyl group. This combination of features makes it particularly useful in stereoselective synthesis and as a versatile intermediate in organic chemistry.
Properties
CAS No. |
649561-39-7 |
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Molecular Formula |
C13H25ClO |
Molecular Weight |
232.79 g/mol |
IUPAC Name |
(2S,3S)-2-(chloromethyl)-3-decyloxirane |
InChI |
InChI=1S/C13H25ClO/c1-2-3-4-5-6-7-8-9-10-12-13(11-14)15-12/h12-13H,2-11H2,1H3/t12-,13+/m0/s1 |
InChI Key |
DRFDKPJYFPFUCP-QWHCGFSZSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]1[C@H](O1)CCl |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CCl |
Origin of Product |
United States |
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